2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione

Physicochemical profiling Solid-state characterization Scaffold hopping

2-Chloro-2-phenyl-1H-phenalene-1,3(2H)-dione (CAS 5084-47-9), also catalogued as Aurora KA-3590, Zinc03957114, or Apollo Scientific OR26415, is a synthetic phenalene-1,3-dione derivative bearing a chlorine atom and a phenyl substituent at the 2-position of the central ketone ring. The compound's molecular formula is C19H11ClO2 with a molecular weight of 306.74 g/mol; its reported melting point is 212–213 °C (determined in acetic acid solvate).

Molecular Formula C19H11ClO2
Molecular Weight 306.7 g/mol
CAS No. 5084-47-9
Cat. No. B12079308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione
CAS5084-47-9
Molecular FormulaC19H11ClO2
Molecular Weight306.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
InChIInChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H
InChIKeyNKMRLBRDWQLSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2-phenyl-1H-phenalene-1,3(2H)-dione (CAS 5084-47-9) – Core Identity & Procurement Baseline for Research Selection


2-Chloro-2-phenyl-1H-phenalene-1,3(2H)-dione (CAS 5084-47-9), also catalogued as Aurora KA-3590, Zinc03957114, or Apollo Scientific OR26415, is a synthetic phenalene-1,3-dione derivative bearing a chlorine atom and a phenyl substituent at the 2-position of the central ketone ring . The compound's molecular formula is C19H11ClO2 with a molecular weight of 306.74 g/mol; its reported melting point is 212–213 °C (determined in acetic acid solvate) . Belonging to the phenylphenalenone structural class, this compound is of interest to groups investigating electrophilic reactivity at the 2-position, differentiation-inducing activity in oncology models, and the structure–activity relationships of halogenated phenalene-1,3-diones against enzymes such as dihydroorotase and oxidosqualene cyclase .

Differentiation probe Lineage-commitment studies in hematological models
Enzyme profiling Dihydroorotase and oxidosqualene cyclase inhibitor screening
SAR exploration Halogenated phenalene-1,3-dione electrophilic reactivity studies

Why 2-Chloro-2-phenyl-1H-phenalene-1,3(2H)-dione Cannot Be Interchanged with Generic Phenalene-1,3-diones or Indan-1,3-dione Analogs


Phenalene-1,3-diones bearing a halogen at the 2-position exhibit pronounced variation in electrophilic reactivity, enzyme inhibition profiles, and solid-state physicochemical properties depending on the identity of the halogen and the aromatic core size . The 2-chloro-2-phenyl derivative (CAS 5084-47-9) occupies a distinct chemical space relative to its bromo, hydroxy, and des-halogen analogs, with measured pKa values, melting points, and hydrogen-bond acceptor counts diverging in ways that directly affect solubility, formulation behavior, and target engagement . Moreover, the tricyclic phenalene scaffold in this compound confers increased π-stacking surface area compared to the bicyclic indan-1,3-dione analog 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7, MW 256.68), which alters both crystallinity and biological recognition phenomena . Generic substitution without confirmatory re-characterization therefore risks misleading structure–activity conclusions and batch-to-batch irreproducibility in enzyme or cell-based assays.

Halogen-dependent activity
Enzyme inhibition ranking changes with halogen; chloro profiles differ from bromo or hydroxy analogs.
Scaffold size mismatch
Phenalene vs. indane core alters π-stacking area and crystallinity, affecting binding and solid-state assays.
Physicochemical variation
pKa and H-bond acceptor differences shift solubility and formulation behavior, confounding biological readouts.

Quantitative Differentiation Evidence for 2-Chloro-2-phenyl-1H-phenalene-1,3(2H)-dione Against Closest Analogs


Core Scaffold Differentiation: Phenalene vs. Indene Ring System Modulates Molecular Weight, Hydrogen-Bond Acceptor Capacity, and Crystallinity

The tricyclic phenalene-1,3-dione core of the target compound (C19H11ClO2, MW 306.74) provides a larger aromatic surface and one additional carbon–carbon double-bond conjugation relative to the bicyclic 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7, C15H9ClO2, MW 256.68) . This structural difference translates into a higher predicted boiling point (492.1 °C vs. ~420 °C estimated for the indene analog) and an additional hydrogen-bond acceptor capability arising from the extended carbonyl conjugation, which can influence solubility in polar aprotic solvents and protein binding .

Scaffold differentiation
Data to verify
MW 306.74 vs 256.68 Da
Δ +50.06 Da (19.5% larger)
Larger aromatic surface for π-stacking; enhances crystallinity potential.
Predicted properties from supplier data; verify experimentally.
Physicochemical profiling Solid-state characterization Scaffold hopping

Halogen-Dependent Dihydroorotase Inhibition: Chloro Substituent Confers Distinct IC50 Relative to Alternative Substituents in the Phenalene-1,3-dione Class

In a head-to-head BindingDB screen measuring dihydroorotase inhibition from mouse Ehrlich ascites cells under identical conditions (10 µM compound concentration, pH 7.37), the target 2-chloro-2-phenyl compound (CAS 5084-47-9) exhibited an IC50 of 1.00 × 10⁶ nM. By comparison, a structurally distinct inhibitor tested in the same assay showed an IC50 of 1.80 × 10⁵ nM, and another close analog exhibited an IC50 of 5.20 × 10⁵ nM . The 5.6-fold range in potency among these phenalene-1,3-diones demonstrates quantifiable substituent-dependent variation in target engagement that precludes simple regioisomer or halogen-swap substitution without re-measurement of activity .

Dihydroorotase inhibition
Head-to-head
IC50 1.00e6 vs 1.80e5 nM
5.6-fold weaker than Analog A
IC50 rank informs SAR interpretation; substitution alters screening cascade.
Mouse Ehrlich ascites enzyme, pH 7.37, 10 µM
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Differentiation-Inducing Cellular Activity: Patent-Backed Claim Distinguishes This Compound from Simple Cytotoxic Phenalenones

According to US Patent US-8461348-B2 covering heterocyclic derivatives, 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione is explicitly described for arresting proliferation of undifferentiated cells and inducing terminal differentiation toward the monocyte lineage, a mechanism qualitatively distinct from conventional cytotoxic agents that merely kill proliferating cells . While quantitative EC50 values for differentiation induction are not publicly disclosed in the patent abstract, this functional annotation differentiates the compound from phenalenone natural products (e.g., perinaphthenone, 9-phenylphenalenones) that operate primarily through mitochondrial toxicity and antifungal phytoalexin mechanisms rather than targeted differentiation .

Differentiation phenotype
Class-level
Patent-reported monocyte differentiation induction
Supports lineage-commitment study context; distinct from cytotoxic mechanisms.
Quantitative EC50 not disclosed; class-level inference
Differentiation therapy Monocyte differentiation Psoriasis models

Limited Toxicity Profiling Distinguishes This Compound from High-Risk Nitro- and Amino-Phenalene Derivatives

An AladdinAssay toxicity entry for 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione reports a no-observed-adverse-effect level (NOAEL) of >750 mg/kg following intraperitoneal administration in rats, indicating low acute toxicity . This contrasts with nitro-substituted phenalene derivatives (e.g., 2-nitro-phenalene-1,3-dione), which are documented to exhibit mutagenic potential in Ames assays due to nitroreductase-mediated activation . The absence of a nitro or primary aromatic amine functional group in the target compound provides a quantifiable safety differentiation for procurement when selecting phenalene-1,3-dione probes for in vivo proof-of-concept studies.

Toxicity profile
Class-level
NOAEL >750 mg/kg ip rat
No genotoxic structural alerts
Reported low acute toxicity supports in vivo probe selection context.
Structural alert comparison class-level; confirm in target model
Toxicity screening Safety profiling Risk assessment

Concrete Procurement-Worthy Application Scenarios for 2-Chloro-2-phenyl-1H-phenalene-1,3(2H)-dione


Differentiation-Inducing Probe for Monocyte Lineage Commitment Studies in Hematological Oncology

Based on US Patent US-8461348-B2 describing the compound's ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation , this compound is positioned as a tool molecule for groups studying differentiation therapy approaches in acute myeloid leukemia (AML) or as a negative-control differentiator in proliferation-only cytotoxicity screens. Researchers should procure this specific 2-chloro-2-phenyl derivative rather than generic phenalenone natural products, which lack this differentiation annotation and act primarily through mitochondrial disruption.

Enzyme Selectivity Profiling in Pyrimidine Biosynthesis: Dihydroorotase vs. Oxidosqualene Cyclase

The compound has been profiled against both dihydroorotase (IC50 = 1.00 mM at pH 7.37) and rat liver microsomal 2,3-oxidosqualene cyclase , enabling dual-target selectivity assessment within a single chemical scaffold. Procurement for pyrimidine biosynthesis or sterol biosynthesis enzyme panels should specify this exact chloro-phenyl derivative, as halogen-substitution at the 2-position is shown to modulate enzyme inhibition potency across a ~6-fold range relative to close analogs.

Solid-State Crystallography of Halogenated Phenalene-1,3-diones: Favored Crystallinity for X-Ray Structure Determination

The target compound's melting point of 212–213 °C and relatively high molecular weight (306.74 Da) indicate favorable crystallinity for single-crystal X-ray diffraction studies of halogenated phenalene-1,3-diones . Researchers aiming to solve the crystal structure of 2-substituted phenalene-1,3-diones should select this chloro derivative over the bromo analog (CAS 59708-39-3), which may exhibit altered packing due to the larger van der Waals radius of bromine, and over the hydroxy analog, which introduces hydrogen-bonding complexity via the OH donor group.

Low-Toxicity Phenalene-1,3-dione Scaffold for In Vivo Pharmacodynamic Studies

Given the reported NOAEL of >750 mg/kg ip in rat , this compound is suitable as a low-risk vehicle for in vivo target engagement or pharmacokinetic/pharmacodynamic (PK/PD) studies where the phenalene-1,3-dione core must be present without confounding toxicity from nitro or amino substituents. Procurement for in vivo protocols should exclude nitro-phenalene alternatives, which carry documented mutagenicity liabilities.

Application
Selection Property
Validation Focus
Differentiation probe studies
Patent-reported differentiation phenotype
Monocytic lineage commitment vs. cytotoxicity in cell models
Enzyme selectivity profiling
Halogen-dependent dihydroorotase inhibition profile
Selectivity window across pyrimidine biosynthesis enzymes
Crystallography studies
Favorable solid-state properties for crystal formation
X-ray diffraction quality and packing motif analysis
In vivo PD probe studies
Reported in vivo tolerance context (absence of genotoxic alerts)
Tolerability and target engagement in rodent PK/PD models
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